(4R,5R)-4-(3-chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoic acid
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Overview
Description
(4R,5R)-4-(3-chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoic acid is a chiral compound with two chlorine-substituted phenyl groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-(3-chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. Common synthetic routes include the use of Grignard reagents, organolithium compounds, and other nucleophilic addition reactions. The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-4-(3-chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (4R,5R)-4-(3-chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structural features make it a candidate for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create new products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (4R,5R)-4-(3-chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (4R,5R)-4-(3-bromophenyl)-5-(4-bromophenyl)-5-hydroxy-2-methylpentanoic acid
- (4R,5R)-4-(3-fluorophenyl)-5-(4-fluorophenyl)-5-hydroxy-2-methylpentanoic acid
- (4R,5R)-4-(3-methylphenyl)-5-(4-methylphenyl)-5-hydroxy-2-methylpentanoic acid
Uniqueness
Compared to similar compounds, (4R,5R)-4-(3-chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoic acid is unique due to the presence of chlorine atoms on the phenyl rings. This substitution can significantly influence the compound’s reactivity, binding affinity, and overall biological activity. The specific stereochemistry also plays a crucial role in its interactions with molecular targets, making it distinct from other related compounds.
Properties
Molecular Formula |
C18H18Cl2O3 |
---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
(4R,5R)-4-(3-chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoic acid |
InChI |
InChI=1S/C18H18Cl2O3/c1-11(18(22)23)9-16(13-3-2-4-15(20)10-13)17(21)12-5-7-14(19)8-6-12/h2-8,10-11,16-17,21H,9H2,1H3,(H,22,23)/t11?,16-,17+/m1/s1 |
InChI Key |
QKMOUZIDKKPKCG-FEZAJYJGSA-N |
Isomeric SMILES |
CC(C[C@H](C1=CC(=CC=C1)Cl)[C@H](C2=CC=C(C=C2)Cl)O)C(=O)O |
Canonical SMILES |
CC(CC(C1=CC(=CC=C1)Cl)C(C2=CC=C(C=C2)Cl)O)C(=O)O |
Origin of Product |
United States |
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